HIV-1 Integrase Strand Transfer Inhibitory Potency of 3,3-Dimethyl-3H-indole-2-carboxylic Acid Derivatives
Derivatives of 3,3-dimethyl-3H-indole-2-carboxylic acid exhibit markedly enhanced HIV-1 integrase strand transfer inhibitory activity compared to the parent indole-2-carboxylic acid scaffold. The lead derivative containing the 3,3-dimethyl motif (compound 17a) demonstrated an IC50 of 3.11 μM against integrase strand transfer, representing a >10-fold improvement over the unsubstituted indole-2-carboxylic acid, which displayed an IC50 of 32.37 μM [1].
| Evidence Dimension | HIV-1 integrase strand transfer inhibition |
|---|---|
| Target Compound Data | IC50 = 3.11 μM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylic acid, IC50 = 32.37 μM |
| Quantified Difference | 10.4-fold improvement in potency |
| Conditions | In vitro HIV-1 integrase strand transfer assay |
Why This Matters
A 10-fold improvement in enzymatic inhibition potency directly translates to reduced compound loading in antiviral screens, enabling more efficient hit-to-lead optimization and lowering the cost per assay for procurement in HIV-1 integrase drug discovery programs.
- [1] Zhang R-H, Chen G-Q, Wang W, et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Adv. 2024;14:9020-9031. doi:10.1039/D3RA08320A. View Source
